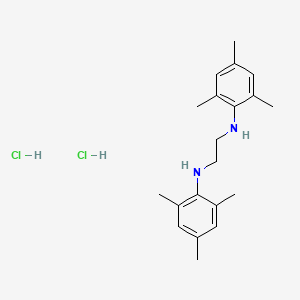

N,N'-bis(2,4,6-trimethylphenyl)ethane-1,2-diamine,dihydrochloride

Descripción

N,N'-bis(2,4,6-trimethylphenyl)ethane-1,2-diamine dihydrochloride (hereafter referred to as TMEDA·2HCl) is a chiral diamine salt with the molecular formula C₂₀H₃₀Cl₂N₂ and a molecular weight of 369.374 g/mol . Its structure features two mesityl (2,4,6-trimethylphenyl) groups attached to an ethane-1,2-diamine backbone, protonated as a dihydrochloride salt. The (R,R)-enantiomer is commercially available with 99% enantiomeric excess (ee), making it valuable in asymmetric catalysis .

Propiedades

IUPAC Name |

N,N'-bis(2,4,6-trimethylphenyl)ethane-1,2-diamine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28N2.2ClH/c1-13-9-15(3)19(16(4)10-13)21-7-8-22-20-17(5)11-14(2)12-18(20)6;;/h9-12,21-22H,7-8H2,1-6H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGUXEGGUYYIIMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)NCCNC2=C(C=C(C=C2C)C)C)C.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10477683 | |

| Record name | AGN-PC-0NHSV1 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10477683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

369.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

258278-23-8 | |

| Record name | AGN-PC-0NHSV1 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10477683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Formation of N,N'-bis(2,4,6-trimethylphenyl)ethane-1,2-diimine

- Reagents: 2,4,6-trimethylaniline (mesitylaniline) and 40% aqueous glyoxal.

- Solvent: Methanol or ethanol.

- Conditions: The aniline is dissolved in methanol, and an equimolar amount of glyoxal solution is added, often with a catalytic amount of formic acid to promote condensation.

- Reaction: The mixture is stirred at room temperature for several hours (typically 3–24 hours), resulting in the formation of a yellow precipitate of the diimine.

- Isolation: The precipitate is filtered, washed with methanol, and dried under vacuum.

This step forms the Schiff base intermediate, N,N'-bis(2,4,6-trimethylphenyl)ethane-1,2-diimine, which is a key precursor for the diamine.

Reduction to N,N'-bis(2,4,6-trimethylphenyl)ethane-1,2-diamine

- Reagents: Sodium borohydride (NaBH4) or other mild reducing agents.

- Solvent: Tetrahydrofuran (THF) or methanol.

- Procedure: The diimine is suspended in THF and cooled to 0 °C. Sodium borohydride is added portionwise, and the mixture is stirred for 16 hours at room temperature, followed by reflux for 3 hours under nitrogen atmosphere.

- Work-up: After completion, the reaction mixture is cooled, and hydrochloric acid solution (3 M) is added dropwise until effervescence ceases, causing precipitation of the diamine dihydrochloride salt.

- Isolation: The precipitate is collected by suction filtration and recrystallized from ethanol to afford the pure N,N'-bis(2,4,6-trimethylphenyl)ethane-1,2-diamine dihydrochloride as a white powder with yields around 74%.

Summary Table of Preparation Steps and Conditions

| Step | Reagents/Conditions | Solvent | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Diimine formation | 2,4,6-trimethylaniline + 40% glyoxal + formic acid | Methanol | Room temperature | 3–24 hours | Not specified | Yellow precipitate forms |

| Diimine reduction | Sodium borohydride (NaBH4) | THF | 0 °C → reflux | 16 h + 3 h | ~74 | Under nitrogen, followed by HCl addition |

| Diamine dihydrochloride isolation | 3 M HCl addition, filtration, recrystallization | Ethanol (recrystallization) | Room temperature | — | — | White powder, m.p. 117–120 °C |

Research Findings and Notes

- The reduction step using sodium borohydride is critical for obtaining the diamine with high purity and yield. The controlled addition of hydrochloric acid converts the free diamine into its dihydrochloride salt, which is more stable and easier to handle.

- Spectroscopic data (1H and 13C NMR) confirm the structure and purity of the product, consistent with literature values.

- The melting point range of 117–120 °C is a reliable indicator of product purity.

- The method is scalable and has been reproduced in multiple research laboratories, indicating robustness.

- Alternative reductants or conditions may be explored but sodium borohydride remains the most commonly used due to its mildness and selectivity.

Análisis De Reacciones Químicas

Types of Reactions

N,N’-bis(2,4,6-trimethylphenyl)ethane-1,2-diamine,dihydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding imines or other oxidized derivatives.

Reduction: It can be reduced to form amines or other reduced products.

Substitution: The compound can undergo substitution reactions where one or more of its hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various halogenating agents for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imines, while reduction can produce amines .

Aplicaciones Científicas De Investigación

Scientific Research Applications

N,N'-bis(2,4,6-trimethylphenyl)ethane-1,2-diamine,dihydrochloride is utilized in several scientific research areas:

1. Catalysis:

- This compound can form stable complexes with metal ions, enhancing catalytic activity in various reactions. It is particularly useful in organic synthesis where metal-catalyzed reactions are employed.

2. Organic Synthesis:

- The compound acts as a versatile building block in organic chemistry for synthesizing more complex molecules. Its ability to undergo oxidation and reduction allows it to serve as a precursor for various functionalized compounds.

3. Material Science:

- In polymer chemistry, this compound is used as a curing agent for epoxy resins. Its amine functionalities contribute to cross-linking processes that enhance the mechanical properties of polymers.

4. Biological Studies:

- Preliminary studies suggest potential applications in biochemistry where it may interact with specific biological pathways or act as a ligand in biochemical assays.

Case Study 1: Catalytic Applications

In a study examining the catalytic properties of amines in organic transformations, N,N'-bis(2,4,6-trimethylphenyl)ethane-1,2-diamine was shown to significantly enhance the yield of desired products in reactions involving carbon-carbon bond formation. The compound's unique structure allowed for effective coordination with transition metals, facilitating smoother reaction pathways.

Case Study 2: Polymer Development

Research on epoxy resin formulations revealed that incorporating this compound as a curing agent resulted in improved thermal stability and mechanical strength compared to standard formulations without this additive. The study highlighted how varying the concentration of the amine affected the final properties of the cured resin.

Mecanismo De Acción

The mechanism of action of N,N’-bis(2,4,6-trimethylphenyl)ethane-1,2-diamine,dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can form stable complexes with metal ions, which can then participate in various catalytic and biochemical processes . Its ability to act as a ligand allows it to modulate the activity of enzymes and other proteins .

Comparación Con Compuestos Similares

Core Structural Variations

- Steric Bulk : TMEDA·2HCl’s mesityl groups provide significant steric hindrance, unlike Schiff base ligands such as N,N'-bis(4-chlorobenzylidene)ethane-1,2-diamine (L1) or N,N'-bis(3-nitrobenzylidene)ethane-1,2-diamine (L2) , which feature planar aromatic substituents .

- Electronic Effects : Compared to fluorinated analogues like N,N'-bis(2,4,6-trifluorophenyl)ethane-1,2-diamine (B1) , TMEDA·2HCl’s mesityl groups are electron-donating, altering the electronic environment in metal complexes .

Coordination Chemistry and Catalytic Performance

Metal Complex Formation

- Pd(II) Complexes : TMEDA·2HCl forms Pd(II) complexes effective in Suzuki-Miyaura cross-coupling (SMC) of aryl chlorides with 0.01 mol% loading and 90–95% yields . In contrast, Schiff base ligands (L1, L2) form 2:1 ligand-to-metal ratios with Cu(II), Co(II), and Cd(II), favoring octahedral geometries .

- Ni(II) Complexes : Porous organic polymer-based Ni(II)-α-diimine catalysts derived from TMEDA analogues show comparable SMC activity but lower thermal stability .

Asymmetric Catalysis

- OsO4 Complexes: The OsO4·(S,S)-TMEDA complex enables asymmetric dihydroxylation of meso-dienes with high diastereoselectivity, leveraging steric bulk for chiral induction . Non-bulky analogues (e.g., ethylenediamine derivatives) lack comparable selectivity.

Physical and Chemical Properties

Solubility and Stability

Actividad Biológica

N,N'-bis(2,4,6-trimethylphenyl)ethane-1,2-diamine,dihydrochloride is a compound with significant biological activity due to its unique chemical structure and properties. This article explores its biological effects, mechanisms of action, and potential applications in various fields, particularly in medicinal chemistry and cancer therapy.

- Molecular Formula : C20H30Cl2N2

- Molecular Weight : 369.372 g/mol

- CAS Number : 258278-23-8

The compound features two 2,4,6-trimethylphenyl groups linked to an ethane-1,2-diamine backbone, contributing to its distinctive reactivity and biological interactions .

This compound exhibits several mechanisms of action:

- Metal Ion Complexation : The compound can form stable complexes with metal ions, enhancing its catalytic and biochemical activities.

- Antioxidant Properties : It has been shown to possess antioxidant capabilities that can mitigate oxidative stress in biological systems.

- Cell Signaling Modulation : The compound may influence various signaling pathways involved in cell proliferation and apoptosis .

Antioxidant Effects

Research indicates that this compound demonstrates potent antioxidant activity. In vitro studies have shown that it can effectively scavenge free radicals and reduce oxidative damage in cellular models .

Cancer Therapeutics

Recent studies have highlighted the potential of this compound in cancer therapy. In particular:

- Inhibition of Tumor Growth : In vivo experiments using mouse models have demonstrated that the compound can significantly inhibit the growth of various cancer cell lines. For instance, it showed a higher inhibition rate in triple-negative breast cancer cells compared to conventional treatments .

| Cell Line | IC50 (mM) | Comparison with TEMPOL |

|---|---|---|

| MDA-MB-231 (metastatic) | 3.00 | Higher |

| MCF-7 (non-metastatic) | 1.08 | Comparable |

The data suggests that this compound could serve as an effective adjuvant therapy alongside existing cancer treatments due to its lower toxicity profile compared to other antioxidants like TEMPOL .

Case Studies

- Breast Cancer Model : A study administered this compound intravenously in a mouse xenograft model of breast cancer. Results indicated a significant reduction in tumor size after treatment compared to controls .

- Oxidative Stress Reduction : In models of oxidative stress-induced damage (e.g., kidney injury), the compound maintained integrity and reduced cellular damage through its antioxidant properties .

Q & A

Q. What are the established synthetic routes for synthesizing N,N'-bis(2,4,6-trimethylphenyl)ethane-1,2-diamine dihydrochloride?

Methodological Answer: The compound is typically synthesized via a two-step process:

- Step 1: Condensation of 2,4,6-trimethylaniline with glyoxal to form the diimine intermediate, N,N'-bis(2,4,6-trimethylphenyl)ethane-1,2-diimine .

- Step 2: Reduction of the diimine using sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF), followed by hydrochloride salt formation . Microwave-assisted synthesis has also been employed, significantly reducing reaction time (from hours to minutes) and improving yield (>95%) .

Comparative Table:

| Method | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Traditional reduction | LiAlH₄, THF, 0°C → RT, 12h | ~85% | |

| Microwave-assisted | NaBH₄, MeOH, 80°C, 20 min | >95% |

Q. How is the purity and structural integrity of this compound verified?

Methodological Answer: Analytical techniques include:

- NMR Spectroscopy: Confirm the absence of diimine peaks (C=N, ~160 ppm in ¹³C NMR) and presence of amine protons (δ 1.5–2.5 ppm in ¹H NMR) .

- X-ray Crystallography: Resolve the dihedral angles between the mesityl groups and the ethylenediamine backbone (e.g., Cr(CO)₄ complex in ).

- Elemental Analysis: Match experimental C/H/N percentages to theoretical values (e.g., C: 64.3%, H: 7.4%, N: 7.5%) .

Advanced Research Questions

Q. How does this diamine ligand influence metal coordination chemistry?

Methodological Answer: The ligand forms stable complexes with transition metals (e.g., Cr, Os) due to its steric bulk and electron-donating mesityl groups:

- Chromium Complexes: [Cr(CO)₄(L)] (L = ligand) exhibits a distorted octahedral geometry, confirmed by X-ray diffraction .

- Osmium Catalysis: The OsO₄ complex enables asymmetric dihydroxylation of alkenes with >90% enantiomeric excess (e.g., in C-linked allolactose synthesis) .

- Coordination Polymers (CPs): Ligand flexibility allows dimensionality control (1D → 3D) when combined with thiocyanate and transition metals .

Q. What strategies address solubility challenges in polar solvents?

Methodological Answer: The dihydrochloride salt improves aqueous solubility, but the free base is highly lipophilic. Strategies include:

Q. How is this compound applied in asymmetric catalysis?

Methodological Answer: The ligand’s chiral environment (when derivatized) enables enantioselective transformations:

- Asymmetric Dihydroxylation: OsO₄-ligand complexes convert meso-dienes to chiral diols with high diastereoselectivity (e.g., for carbohydrate analogues) .

- Nickel Catalysis: Chiral derivatives (e.g., bis-hydroxyphenylmethylene analogs) facilitate cross-couplings of alkyl chlorides with arylzinc reagents .

Q. How can researchers mitigate diastereomer formation during synthesis?

Methodological Answer: Control stereochemistry via:

Q. What are the stability considerations for this compound under varying conditions?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.